REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[Li]CCCC.[CH:14]12[O:20][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19]2>C(OCC)C>[F:8][C:5]1[CH:6]=[CH:7][C:2]([CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]2=[O:20])=[CH:3][CH:4]=1
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Name
|
|
Quantity
|
12.5 mL
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)F
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Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
11 mL
|
Type
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reactant
|
Smiles
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C12C(CCCC1)O2
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Name
|
borontrifluoride-diethyletherate
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Quantity
|
13.8 mL
|
Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
-50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
After 4 h at this temperature the reaction was quenched by the addition of ammonium chloride (saturated, 200 mL)
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Duration
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4 h
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Type
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ADDITION
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Details
|
diluted with water (50 mL)
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Type
|
EXTRACTION
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Details
|
The product was then extracted with diethylether (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |